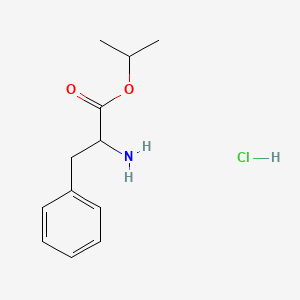

(1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride

Description

The compound "(1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride" is a quaternary ammonium salt characterized by a phenyl group, an oxo functional group, and a propan-2-yloxy substituent. Its molecular formula is C₁₂H₁₆ClNO₃, with a chloride counterion. Applications could include roles as intermediates in pharmaceutical synthesis or organic reactions, though further experimental validation is required.

Properties

CAS No. |

5450-55-5 |

|---|---|

Molecular Formula |

C12H18ClNO2 |

Molecular Weight |

243.73 g/mol |

IUPAC Name |

propan-2-yl 2-amino-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H |

InChI Key |

IZNCNDSZTRKDQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride typically involves the reaction of 3-phenyl-1-propan-2-yloxypropan-2-ol with a suitable chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .

Industry

In the industrial sector, (1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of (1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Pharos Project lists several azanium salts with perfluorinated alkyl chains and sulfonylamino groups (e.g., [70225-24-0] and [70248-52-1]) . These compounds share the azanium (quaternary ammonium) core but differ significantly in substituents and counterions. A comparative analysis is outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: The phenyl group in the target compound contrasts sharply with the perfluorinated chains in Pharos Project compounds. Fluorinated chains enhance hydrophobicity and chemical inertness, whereas phenyl groups may facilitate aromatic stacking but reduce stability under oxidative conditions .

Counterion Influence :

- Chloride salts (target compound) generally exhibit higher solubility in polar solvents than sulfate salts (e.g., [70225-24-0]), though sulfates may offer better crystallinity .

Reactivity and Applications :

- The target compound’s ether and oxo groups suggest utility in nucleophilic substitutions or as a hydrogen-bond acceptor. In contrast, perfluorinated azanium salts are employed as surfactants or coatings due to their oil- and water-repellent properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.